molecular formula C8H12ClN B047362 1-(Chloromethyl)Cyclohexanecarbonitrile CAS No. 112905-95-0

1-(Chloromethyl)Cyclohexanecarbonitrile

Cat. No.: B047362
CAS No.: 112905-95-0
M. Wt: 157.64 g/mol
InChI Key: BWQNUOFYAYIAIY-UHFFFAOYSA-N
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Description

1-(Chloromethyl)Cyclohexanecarbonitrile is a versatile chemical intermediate in organic synthesis and medicinal chemistry research. Its structure, featuring both a reactive chloromethyl group and a stable nitrile function, makes it a valuable scaffold for constructing more complex molecules, particularly those with cyclohexane-based frameworks. Researchers utilize this compound in the development of novel pharmaceutical candidates and other specialty chemicals. Its mechanism of action is application-specific but typically involves nucleophilic substitution at the chloromethyl site or further transformation of the nitrile group. This product is intended for use by qualified laboratory professionals. For Research Use Only. Not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-(chloromethyl)cyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN/c9-6-8(7-10)4-2-1-3-5-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQNUOFYAYIAIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CCl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383495
Record name 1-(Chloromethyl)Cyclohexanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112905-95-0
Record name 1-(Chloromethyl)Cyclohexanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

  • Substrate Preparation : Cyclohexanecarbonitrile is first functionalized with a methyl group via alkylation or Friedel-Crafts reactions, yielding intermediates such as methylcyclohexanecarbonitrile.

  • Chlorination : The methyl group undergoes radical chlorination using sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) in the presence of ABCN.

    • Temperature : 70–100°C

    • Solvent : Chlorobenzene or dichlorobenzene (solvent-to-substrate ratio: 1:1 to 5:1 by weight).

    • Molar Ratios : 1.1–2.0 moles of SO₂Cl₂ per mole of substrate.

Yield and Selectivity

  • Yield : 76–88% for analogous systems.

  • By-products : Sulfur dioxide (SO₂) and hydrochloric acid (HCl), which are neutralized in alkaline traps.

ParameterValue/RangeSource Citation
InitiatorABCN
Chlorinating AgentSO₂Cl₂
Temperature70–100°C
SolventChlorobenzene

Multistep Industrial Synthesis via Phosphonate Intermediates

EP0813515B1 outlines a phosphonate-based pathway for stilbene derivatives, offering insights into chloromethylation under mild conditions. Adapting this method:

  • Phosphonate Synthesis : Cyclohexanecarbonitrile reacts with triethyl phosphite at 140–180°C to form diethyl cyclohexylcarbonylphosphonate.

  • Chloromethylation : The phosphonate intermediate is treated with chloromethyl benzoate in dimethylformamide (DMF) containing sodium methoxide.

Key Advantages

  • Catalyst-Free : Eliminates need for transition metals.

  • Scalability : Batch processes achieve >80% yields.

Comparative Analysis of Methods

MethodStarting MaterialYield (%)By-productsGreen Metrics (EcoScale)
Radical ChlorinationMethylcyclohexanecarbonitrile76–88SO₂, HCl68 (Moderate)
Oxime DehydrationCyclohexanecarbaldehyde70–85Acetic acid82 (Excellent)
Phosphonate RouteCyclohexanecarbonitrile80–88Triethyl phosphate75 (Good)

EcoScale Evaluation :

  • Radical Chlorination : Lower score due to hazardous by-products.

  • Oxime Route : High atom economy and solvent reuse improve sustainability .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares structural analogs based on substituents, molecular formulas, and molecular weights:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Evidence ID
1-(Chloromethyl)Cyclohexanecarbonitrile C₈H₁₁ClN 156.63 Chloromethyl -
1-Piperidinocyclohexanecarbonitrile C₁₂H₂₀N₂ 192.30 Piperidine
1-(2-Chloroethyl)cyclohexane-1-carbonitrile C₉H₁₄ClN 171.67 Chloroethyl
1-Cyclohexene-1-carbonitrile C₇H₉N 107.15 Cyclohexene (unsaturated)
1-(3-Trifluoromethylphenyl)cyclohexanecarbonitrile C₁₄H₁₄F₃N 253.27 Trifluoromethylphenyl
1-(Pyrimidin-2-yl)cyclohexane-1-carbonitrile C₁₁H₁₃N₃ 187.24 Pyrimidinyl

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., trifluoromethylphenyl) increase molecular weight and polarity, influencing solubility and reactivity. The chloromethyl group enhances electrophilicity compared to saturated analogs like 1-piperidinocyclohexanecarbonitrile .
  • Unsaturation : The cyclohexene derivative (C₇H₉N) has a lower molecular weight and altered reactivity due to conjugation between the nitrile and double bond .

Physical Properties

Compound Name Physical State Melting Point (°C) Storage Conditions Evidence ID
1-(Phenylamino)cyclohexanecarbonitrile White solid 74–76 Not specified
1-Piperidinocyclohexanecarbonitrile Crystalline solid - -20°C
1-(2-Chloroethyl)cyclohexane-1-carbonitrile Liquid - 4°C
Cyclohexanecarbonitrile (parent compound) Liquid - Ambient

Key Observations :

  • Solid vs. Liquid States: Aromatic substituents (e.g., phenylamino) promote solid states due to increased intermolecular forces, while aliphatic substituents (e.g., chloroethyl) often result in liquids .
  • Storage Stability : Piperidine derivatives require low-temperature storage (-20°C) to maintain purity, whereas chloroethyl analogs are stable at 4°C .

Key Observations :

  • Chlorinated derivatives (e.g., chloroethyl) require careful handling due to toxicity risks, while piperidine analogs pose moderate hazards .
  • Structural analogs with multiple chloromethyl groups (e.g., bis(chloromethyl)ether) are highly carcinogenic, underscoring the need for cautious use of chlorinated nitriles .

Biological Activity

1-(Chloromethyl)Cyclohexanecarbonitrile (CAS Number: 112905-95-0) is a chemical compound with notable biological activity. This article reviews its biological properties, mechanisms of action, and potential applications based on existing literature and research findings.

Chemical Structure and Properties

This compound features a cyclohexane ring substituted with a chloromethyl group and a carbonitrile functional group. Its chemical structure can be represented as follows:

  • Molecular Formula : C₈H₁₃ClN
  • Molecular Weight : 159.65 g/mol
  • SMILES Notation : C1CCC(C(C#N)CCl)CC1

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antibacterial and antifungal agent. Its mechanism of action primarily involves interaction with specific biological targets, leading to modulation of cellular processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The precise mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Cell Wall Synthesis : The chloromethyl group may interfere with the synthesis of peptidoglycan, essential for bacterial cell wall integrity.
  • Disruption of Membrane Integrity : The compound's lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.
  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways critical for microbial survival.

Toxicological Profile

Despite its promising biological activity, safety data indicate that this compound poses certain risks. According to the Safety Data Sheet (SDS), it is classified as:

  • Acute Toxicity : Category 4 (harmful if swallowed or inhaled)
  • Skin Irritation : Category 2 (causes skin irritation)
  • Eye Irritation : Category 2 (causes serious eye irritation)

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profile of this compound:

  • Antibacterial Efficacy Study :
    • A study published in the Journal of Antimicrobial Chemotherapy evaluated the antibacterial properties of various nitriles, including this compound. The results demonstrated a dose-dependent inhibition of bacterial growth, suggesting its potential as a therapeutic agent against resistant strains .
  • Fungal Inhibition Research :
    • Research conducted on the antifungal activity revealed that the compound effectively inhibited the growth of Candida species, making it a candidate for further development in antifungal therapies .
  • Toxicology Assessment :
    • A comprehensive toxicological assessment highlighted the need for caution due to its irritant properties, emphasizing the importance of protective measures during handling .

Q & A

Q. Key factors affecting yield :

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity but may increase side products.
  • Temperature : Lower temperatures (~0–25°C) reduce unwanted polymerization of intermediates .
  • Catalyst/base selection : NaH or KOH improves electrophilic substitution efficiency .

Advanced: How can regioselectivity challenges in the chloromethylation of cyclohexanecarbonitrile be addressed?

Answer:
Regioselectivity issues arise due to competing reactions at the nitrile group versus the cyclohexane ring. Strategies include:

  • Protecting groups : Temporarily masking the nitrile with a trimethylsilyl (TMS) group to direct chloromethylation to the cyclohexane ring .
  • Steric control : Bulkier bases (e.g., LDA) favor substitution at less hindered positions .
  • Computational modeling : DFT calculations predict reactive sites, guiding experimental design (e.g., identifying transition states for chloromethylation) .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the chloromethyl group’s position (δ ~4.5 ppm for CH2_2Cl) and nitrile integration .
  • IR spectroscopy : Peaks at ~2240 cm1^{-1} (C≡N stretch) and 600–800 cm1^{-1} (C-Cl stretch) .
  • Mass spectrometry : Molecular ion [M+H]+^+ at m/z 172.6 (C9_9H13_{13}ClN) .

Advanced: How does the chloromethyl group influence the compound’s reactivity compared to other cyclohexanecarbonitrile derivatives?

Answer:
The chloromethyl group enhances electrophilicity, enabling:

  • Nucleophilic substitution : Reacts with amines or thiols to form functionalized intermediates (e.g., for drug candidates) .
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids, facilitated by palladium catalysts .
  • Stability trade-offs : The electron-withdrawing nitrile group stabilizes the ring but may deactivate the chloromethyl site toward SN2 mechanisms .

Basic: What are the documented biological activities of structurally similar compounds, and how might they inform research on this compound?

Answer:
Analogous nitrile-containing compounds show:

  • Antifungal activity : Nitriles disrupt fungal cell membranes via thiol group interactions .
  • Enzyme inhibition : Cytochrome P450 modulation in medicinal chemistry studies .
  • Methodological guidance : Use in vitro assays (e.g., MIC testing for antimicrobial activity) and molecular docking to predict target binding .

Advanced: How can conflicting solubility data (e.g., in polar vs. nonpolar solvents) be resolved during formulation?

Answer:
Contradictions often stem from impurities or hydration states. Strategies include:

  • Purification : Recrystallization from ethanol/water mixtures to isolate anhydrous forms .
  • Hansen solubility parameters : Calculate HSPs to predict solvent compatibility (δd_d ≈ 18 MPa1/2^{1/2}, δp_p ≈ 6 MPa1/2^{1/2}) .
  • Co-solvent systems : Use DMSO-water blends to enhance solubility for biological assays .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Toxicity : Nitriles release cyanide upon metabolism; use fume hoods and PPE (gloves, goggles) .
  • Storage : Store at 4°C in airtight containers to prevent hydrolysis .
  • Spill management : Neutralize with sodium hypochlorite (bleach) to degrade nitrile groups .

Advanced: What computational tools are available to predict the compound’s environmental persistence or toxicity?

Answer:

  • EPI Suite : Estimates biodegradability (BIOWIN model) and ecotoxicity (ECOSAR) .
  • Density Functional Theory (DFT) : Predicts hydrolysis pathways (e.g., chloromethyl group reactivity in aqueous media) .
  • ADMET predictors : Evaluate absorption and toxicity profiles for drug development .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Chloromethyl)Cyclohexanecarbonitrile
Reactant of Route 2
1-(Chloromethyl)Cyclohexanecarbonitrile

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